1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine
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Description
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is a useful research compound. Its molecular formula is C17H20N6O3S2 and its molecular weight is 420.51. The purity is usually 95%.
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Biological Activity
The compound 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique combination of a tetrazole ring and a piperazine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for this compound is 1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazine . The molecular formula is C16H17N5O4S with a molecular weight of approximately 367.40 g/mol. The presence of the tetrazole ring enhances the compound's binding affinity to biological targets, while the piperazine structure contributes to its pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : The starting material, 4-methoxyphenyl hydrazine, is reacted with carbon disulfide and sodium azide under acidic conditions to form the tetrazole.
- Piperazine Formation : The tetrazole is then reacted with thiophenesulfonyl chloride and piperazine in an organic solvent like dichloromethane.
- Purification : The final product is purified through recrystallization or chromatography.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The tetrazole ring enhances the compound's affinity for specific receptors, potentially leading to modulation of signaling pathways.
Antimicrobial Activity
Studies have shown that compounds containing piperazine and tetrazole moieties exhibit significant antimicrobial properties. For instance:
- A study demonstrated that similar compounds effectively inhibited bacterial growth, suggesting potential applications in treating infections caused by resistant strains .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, making it a candidate for further investigation in inflammatory diseases .
Study on Antimicrobial Activity
A recent investigation evaluated the antimicrobial effects of various piperazine derivatives, including those similar to our compound. Results indicated that these derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Research on Anti-inflammatory Properties
In another study focusing on anti-inflammatory effects, compounds similar to this compound were tested in lipopolysaccharide (LPS)-induced macrophages. The results showed a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating potential therapeutic applications in conditions like rheumatoid arthritis .
Data Summary Table
Property | Value |
---|---|
IUPAC Name | 1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(thiophen-2-ylsulfonyl)piperazine |
Molecular Formula | C₁₆H₁₇N₅O₄S |
Molecular Weight | 367.40 g/mol |
Antimicrobial Activity (MIC) | 10 - 50 µg/mL |
Anti-inflammatory Effect | Reduced TNF-α production |
Properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-thiophen-2-ylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S2/c1-26-15-6-4-14(5-7-15)23-16(18-19-20-23)13-21-8-10-22(11-9-21)28(24,25)17-3-2-12-27-17/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSJCQSSOUYNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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